N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3 (BIA 10-2474-d3) is the tri-deuterated isotopologue of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. The parent compound, BIA 10-2474 (CAS 1233855-46-3, molecular formula C₁₆H₂₀N₄O₂, MW 300.36), is a long-acting, irreversible FAAH inhibitor that was investigated clinically for neurological indications before a Phase I trial fatality halted development.

Molecular Formula C16H20N4O2
Molecular Weight 303.37 g/mol
Cat. No. B12412313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
Molecular FormulaC16H20N4O2
Molecular Weight303.37 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3
InChIKeyDOWVMJFBDGWVML-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3: Deuterated FAAH Inhibitor Internal Standard for Quantitative Bioanalysis


N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3 (BIA 10-2474-d3) is the tri-deuterated isotopologue of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474. The parent compound, BIA 10-2474 (CAS 1233855-46-3, molecular formula C₁₆H₂₀N₄O₂, MW 300.36), is a long-acting, irreversible FAAH inhibitor that was investigated clinically for neurological indications before a Phase I trial fatality halted development [1]. The -d3 isotopologue (molecular formula C₁₆H₁₇D₃N₄O₂, MW 303.37) is utilized primarily as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of BIA 10-2474 in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

Why Generic Substitution Fails for N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3 in Quantitative Bioanalytical Workflows


In LC–MS/MS quantification of BIA 10-2474, substituting the deuterated -d3 internal standard with the non-deuterated parent compound, the N-desoxide metabolite BIA 10-2639, or structurally unrelated internal standards introduces systematic quantification error. Deuterated SIL-IS co-elutes with the analyte and exhibits near-identical extraction recovery, ionization efficiency, and matrix effect behavior, thereby compensating for ion suppression or enhancement that would otherwise bias measurements by 15–40% or more [1]. The non-deuterated parent cannot be distinguished from the analyte by mass spectrometry, while the metabolite BIA 10-2639 differs in both chromatographic retention time and ionization response due to the absence of the N-oxide moiety [2]. These factors make the -d3 isotopologue the only analytically valid internal standard for regulatory-compliant bioanalysis of BIA 10-2474.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3 Against Closest Comparators


Mass Spectrometric Discrimination: +3.0 Da Mass Shift Enables Unambiguous Analyte–Internal Standard Resolution in LC–MS/MS

The -d3 isotopologue provides a +3.0 Da mass shift relative to the non-deuterated parent BIA 10-2474. The monoisotopic molecular weight increases from 300.36 Da (C₁₆H₂₀N₄O₂) to 303.37 Da (C₁₆H₁₇D₃N₄O₂), yielding a baseline-resolved [M+H]⁺ signal at m/z 304.37 versus 301.36 for the analyte . This mass difference is sufficient to avoid isotopic cross-talk between the analyte and internal standard channels in triple-quadrupole MS, which is a fundamental requirement for isotope dilution LC–MS/MS assays. By contrast, the non-deuterated parent cannot be used as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte [1].

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Target Engagement Fidelity: Deuterated -d3 Isotopologue Retains Full Pharmacological Activity Profile of Parent BIA 10-2474

Deuteration at non-exchangeable positions (three aromatic/pyridinyl hydrogens) does not alter the compound's binding interactions with FAAH or off-target serine hydrolases. The parent compound BIA 10-2474 inhibits human FAAH with an IC₅₀ of 4.9 nM in HEK293T cells expressing the recombinant enzyme and displays a characteristic polypharmacology profile: FAAH2 IC₅₀ = 0.40 μM, ABHD6 IC₅₀ = 0.081 μM, CES2 IC₅₀ = 2.0 μM, and PNPLA6 IC₅₀ = 11 μM (all in situ, 4 h pre-incubation except PNPLA6 at 24 h) [1]. This profile is markedly broader than that of PF-04457845, which inhibits only FAAH (in situ IC₅₀ = 11 nM) and FAAH2 (IC₅₀ = 0.59 μM) at concentrations below 10 μM [1]. Because deuterium substitution at these positions does not participate in hydrogen bonding or catalytic interactions, the -d3 isotopologue is expected to exhibit an identical inhibition profile, making it suitable as a tracer in competitive activity-based protein profiling (ABPP) experiments [2].

FAAH inhibition serine hydrolase profiling target engagement

Metabolite Interference Avoidance: -d3 Labeling Prevents Confusion with the N-Desoxide Metabolite BIA 10-2639 During Quantification

BIA 10-2474 undergoes metabolic N-oxide reduction to yield BIA 10-2639 (N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide, CAS 1233855-18-9, MW 284.36), a metabolite that retains FAAH inhibitory activity (in situ IC₅₀ = 49 nM, equivalent to the parent) but shows a distinct off-target profile, with greater potency against CES2 (IC₅₀ = 0.63 μM vs. 2.0 μM for parent) [1]. In biological samples from treated subjects, both BIA 10-2474 and BIA 10-2639 are present simultaneously, and their chromatographic separation can be challenging. A non-deuterated internal standard would fail to distinguish parent from metabolite, whereas the -d3 isotopologue specifically tracks BIA 10-2474 (N-oxide form) by virtue of its unique +3.0 Da mass tag and identical N-oxide structure [2]. This is critical because quantification errors arising from metabolite–parent co-elution can lead to misinterpretation of pharmacokinetic parameters.

drug metabolism metabolite profiling LC-MS/MS interference

In Vivo Pharmacokinetic Quantification Readiness: Deuterated Standard Matches Clinical PK Parameters for Regulated Bioanalysis

BIA 10-2474 exhibits linear pharmacokinetics in humans across a 0.25–100 mg single-dose range, with a mean terminal elimination half-life of 8–10 hours, steady-state attainment within 5–6 days, and an accumulation ratio (AUC₀–₂₄ₕ) of less than 2 on Day 10 following repeat dosing [1]. These parameters define the quantitative range over which the -d3 internal standard must perform. Deuterated internal standards for LC–MS/MS are established to deliver intra-assay precision (CV) of 0.9–14.7% and inter-assay precision of 2.5–12.5% with accuracy of 89–138% across diverse analytes, performance that is not achievable with non-isotopic internal standards due to differential matrix effects [2]. In the specific context of BIA 10-2474, the fatal Phase I trial outcome necessitates forensic-grade quantification accuracy in any subsequent investigation, making the -d3 isotopologue the only defensible choice for bioanalytical method validation under FDA/EMA guidelines [1].

pharmacokinetics regulated bioanalysis clinical toxicology

Selectivity Profiling: BIA 10-2474 Engages a Distinct Off-Target Landscape Versus PF-04457845 and JNJ-42165279

MS-based activity-based protein profiling (ABPP) of ~60 serine hydrolases in human cells reveals that BIA 10-2474 and its -d3 isotopologue (pharmacologically equivalent) inhibit multiple lipases not targeted by PF-04457845, including ABHD6 (>90% inhibition at 10 μM), CES2, ABHD11, LIPE, and PNPLA6 [1]. PF-04457845 maintains exquisite selectivity, engaging only FAAH and FAAH2 across a 0.2–50 μM concentration range. JNJ-42165279, a structurally distinct FAAH inhibitor, displays a 4–6 fold greater potency in whole-cell versus membrane preparations (IC₅₀ shift from ~313 nM to ~70 nM for rat FAAH), whereas BIA 10-2474 shows a similar cell-based potency enhancement but with a broader off-target spectrum [2]. Unlike PF-04457845, BIA 10-2474 (and by extension its -d3 form) produces substantial alterations in lipid networks in human cortical neurons, affecting 54 of 161 quantified lipid species [1]. This distinct selectivity fingerprint means the -d3 compound is specifically required for any study where BIA 10-2474's polypharmacology is the subject of investigation.

off-target profiling activity-based protein profiling serine hydrolase selectivity

High-Impact Application Scenarios for N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3


Regulatory-Compliant LC–MS/MS Bioanalysis of BIA 10-2474 in Plasma and Brain Tissue for Forensic and Clinical Toxicology

The -d3 isotopologue is the definitive internal standard for quantifying BIA 10-2474 in human plasma (0.25–100 mg dose range) and brain tissue homogenates by isotope dilution LC–MS/MS. The parent compound exhibits a terminal half-life of 8–10 hours and dose-linear pharmacokinetics, necessitating an internal standard that precisely compensates for matrix effects across a wide concentration range [1]. The +3.0 Da mass shift ensures baseline resolution from the analyte and prevents interference from the N-desoxide metabolite BIA 10-2639, which co-circulates in vivo [2].

Activity-Based Protein Profiling (ABPP) Studies Investigating FAAH Inhibitor Polypharmacology and Neurotoxicity Mechanisms

Because BIA 10-2474 irreversibly inhibits FAAH and cross-reacts with at least five additional serine hydrolases (ABHD6, CES2, ABHD11, LIPE, PNPLA6) at concentrations not targeted by PF-04457845, the -d3 isotopologue enables competitive ABPP experiments where the deuterated probe can be used to distinguish specific from non-specific target engagement in human cortical neuron cultures or post-mortem brain lysates [1]. Its identical pharmacological profile to the parent ensures that target engagement readouts are not confounded by the isotopic label.

Pharmacokinetic–Pharmacodynamic (PK–PD) Modeling of FAAH Inhibition and Endocannabinoid Elevation in Preclinical Species

In rodent models, BIA 10-2474 inhibits brain and liver FAAH with ED₅₀ values of 13.5 and 6.2 μg·kg⁻¹ (i.p.), respectively, and elevates plasma anandamide and related fatty acid amides in a dose-dependent manner [1]. The -d3 internal standard enables simultaneous quantification of drug concentration and pharmacodynamic biomarkers (anandamide, OEA, PEA) from a single biospecimen when used in multiplexed LC–MS/MS panels, eliminating the need for separate analytical workflows [2].

Metabolic Stability and Drug–Drug Interaction Studies Requiring Distinction of Parent Drug from N-Oxide Reduction Metabolite

The major metabolic pathway of BIA 10-2474 is reduction of the N-oxide to form BIA 10-2639, a metabolite with distinct off-target potency (CES2 IC₅₀ 0.63 μM vs. 2.0 μM for parent) [1]. In hepatocyte or microsomal incubation studies, the -d3 internal standard permits absolute quantification of remaining parent without interference from de novo generated metabolite, which is critical for accurate intrinsic clearance (CLint) determination [2].

Quote Request

Request a Quote for N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.